(4-methylcyclohexyl)boronic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

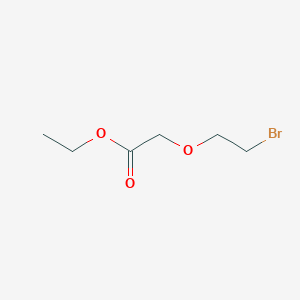

(4-methylcyclohexyl)boronic acid is an organoboron compound characterized by a cyclohexane ring substituted with a methyl group at the fourth position and a boronic acid functional group. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki–Miyaura coupling reactions, which are widely used for forming carbon-carbon bonds.

Wirkmechanismus

Target of Action

The primary target of (4-methylcyclohexyl)boronic acid is the palladium catalyst in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Mode of Action

In the SM coupling reaction, this compound interacts with its target through a process known as transmetalation . This process involves the transfer of the boronic acid group from boron to palladium . The palladium, in turn, undergoes oxidative addition with electrophilic organic groups, forming a new Pd–C bond .

Biochemical Pathways

The SM coupling reaction is a key biochemical pathway affected by this compound. This reaction enables the formation of carbon–carbon bonds under mild and functional group tolerant conditions . The resulting changes include the formation of new carbon–carbon bonds and the generation of a variety of organoboron reagents .

Pharmacokinetics

They are readily prepared and their properties can be tailored for application under specific conditions .

Result of Action

The molecular effect of this compound’s action is the formation of new carbon–carbon bonds via the SM coupling reaction

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, certain boronic acids, including cyclobutylboronic acid, are known to decompose in air . Pinacol boronic esters, which include this compound, are generally more stable and are often liquids or low melting solids .

Safety and Hazards

Zukünftige Richtungen

Boronic acids, including “(4-methylcyclohexyl)boronic acid”, have found numerous applications in chemical biology, supramolecular chemistry, and biomedical applications . An excellent understanding of the chemical properties and biocompatibility of boronic acid-based compounds has inspired the exploration of novel chemistries using boron to fuel emergent sciences .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

(4-methylcyclohexyl)boronic acid can be synthesized through several methods. One common approach involves the borylation of 4-methylcyclohexyl halides using bis(pinacolato)diboron under palladium catalysis. The reaction typically proceeds under mild conditions, making it suitable for various substrates .

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the recycling of catalysts and reagents is crucial for cost-effective production .

Analyse Chemischer Reaktionen

Types of Reactions

(4-methylcyclohexyl)boronic acid undergoes several types of chemical reactions, including:

Oxidation: It can be oxidized to form corresponding alcohols or ketones.

Reduction: Reduction reactions can convert it into various hydrocarbons.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Major Products

The major products formed from these reactions include various substituted cyclohexanes, alcohols, ketones, and complex organic molecules used in pharmaceuticals and materials science .

Wissenschaftliche Forschungsanwendungen

(4-methylcyclohexyl)boronic acid has diverse applications in scientific research:

Chemistry: It is used in the synthesis of complex organic molecules and as a reagent in cross-coupling reactions.

Biology: It serves as a building block for biologically active compounds and probes for studying biological systems.

Medicine: It is involved in the development of pharmaceuticals, particularly in the synthesis of drug candidates.

Industry: It is used in the production of advanced materials, including polymers and electronic components.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- Phenylboronic acid

- Cyclohexylboronic acid

- Methylboronic acid

Uniqueness

(4-methylcyclohexyl)boronic acid is unique due to its specific structure, which combines the stability of the cyclohexane ring with the reactivity of the boronic acid group. This combination makes it particularly effective in certain cross-coupling reactions and allows for the synthesis of complex molecules that are challenging to produce using other boronic acids .

Eigenschaften

| { "Design of the Synthesis Pathway": "The synthesis of (4-methylcyclohexyl)boronic acid can be achieved through a two-step process involving the reaction of 4-methylcyclohexylmagnesium bromide with boron trifluoride etherate followed by hydrolysis of the resulting boronate ester.", "Starting Materials": [ "4-methylcyclohexylmagnesium bromide", "boron trifluoride etherate", "water", "sodium hydroxide" ], "Reaction": [ "Step 1: Preparation of 4-methylcyclohexylboronate ester by reacting 4-methylcyclohexylmagnesium bromide with boron trifluoride etherate in anhydrous ether at low temperature.", "Step 2: Hydrolysis of the boronate ester by adding water and sodium hydroxide to the reaction mixture, followed by heating to reflux to obtain (4-methylcyclohexyl)boronic acid." ] } | |

CAS-Nummer |

1350512-60-5 |

Molekularformel |

C7H15BO2 |

Molekulargewicht |

142 |

Reinheit |

0 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.